molecular formula C10H7N3O B13813283 9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde CAS No. 64196-74-3

9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde

Cat. No.: B13813283
CAS No.: 64196-74-3
M. Wt: 185.18 g/mol
InChI Key: SSKOJFDTFDUPFH-UHFFFAOYSA-N
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Description

9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde is a high-value chemical synthon and key intermediate in organic and medicinal chemistry research. Its fused benzimidazole scaffold is a privileged structure in drug discovery, known for interacting with diverse biological targets through hydrogen bonding, π-π stacking, and metal ion interactions . This compound serves as a versatile building block for synthesizing novel heterocyclic systems; the aldehyde functional group enables efficient transformations into various derivatives, including condensation with acetophenones, reactions with hydroxylamine and malononitrile, and participation in multicomponent reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction to create pharmacologically relevant libraries . Its primary research value lies in anticancer agent development. The imidazo[1,2-a]benzimidazole core is a significant pharmacophore, and related conjugates demonstrate potent cytotoxic activity against human cancer cell lines such as MCF-7 and MDA-MB-231, with studies showing mechanisms that can affect cancer cell cycle progression, particularly in the G0/G1 phase . Beyond oncology, this scaffold is extensively profiled for other biological activities, including inhibition of platelet aggregation, modulation of hemorheological parameters, and antioxidant effects, making it a versatile template for probing multiple therapeutic areas . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local and institutional safety guidelines when handling this compound.

Properties

CAS No.

64196-74-3

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

4H-imidazo[1,2-a]benzimidazole-1-carbaldehyde

InChI

InChI=1S/C10H7N3O/c14-6-7-5-11-10-12-8-3-1-2-4-9(8)13(7)10/h1-6H,(H,11,12)

InChI Key

SSKOJFDTFDUPFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=NC=C(N23)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of 9H-Imidazo[1,2-a]benzimidazole derivatives typically involves the construction of the imidazo ring fused to the benzimidazole core, followed by functionalization at the 3-position to introduce the aldehyde group. Two main synthetic routes are prevalent:

Multicomponent Reaction Route via Groebke–Blackburn–Bienaymé Reaction

A widely reported method to access imidazo[1,2-a]benzimidazole frameworks involves the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. This reaction combines an amine, an aldehyde, and an isocyanide to form the fused heterocycle efficiently.

  • Step 1 : Synthesis of isocyanides from corresponding amines via the Hoffmann isocyanide synthesis.
  • Step 2 : GBB three-component reaction between 2-aminobenzimidazole, an aldehyde, and the isocyanide to form the imidazo[1,2-a]benzimidazole core.
  • Step 3 : Introduction of the aldehyde group at the 3-position via Vilsmeier–Haack formylation.

This approach offers rapid access to the target compound with good functional group tolerance and moderate to high yields.

Example from literature:

  • Starting from 2-aminobenzimidazole derivatives, the GBB reaction forms the imidazo[1,2-a]benzimidazole scaffold.
  • Subsequent Vilsmeier–Haack reaction using POCl3 and DMF at low temperature (0–5 °C) introduces the formyl group at the 3-position, yielding this compound.

Use of Vilsmeier–Haack Formylation

The Vilsmeier–Haack reaction is a key step for introducing the aldehyde group at the 3-position of the imidazo[1,2-a]benzimidazole ring.

  • Reagents: Phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).
  • Conditions: Stirring the mixture in an ice bath under inert atmosphere for 15–30 minutes, followed by addition of the heterocyclic substrate.
  • Outcome: Electrophilic substitution at the 3-position to afford the carbaldehyde derivative.

This reaction is widely used due to its efficiency and selectivity for formylation on heterocyclic systems.

Alternative Methods and Catalytic Approaches

Some recent studies have explored catalytic methods for constructing fused imidazo heterocycles, including:

  • Magnetic metal-organic framework (MOF-199) catalysis for C–C coupling and cyclization reactions.
  • Use of microwave irradiation to accelerate benzimidazole derivative synthesis.
  • Tandem C–N and C–C coupling reactions catalyzed by copper or palladium complexes.

While these methods have been demonstrated for related imidazo fused systems, their application specifically to this compound synthesis is less documented but promising for future development.

Summary of Preparation Methods and Conditions

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
GBB Three-Component Reaction 2-Aminobenzimidazole, aldehyde, isocyanide Hoffmann isocyanide synthesis; Vilsmeier–Haack formylation (POCl3/DMF, 0–5 °C) Moderate to High (50–90) Rapid access; good functional group tolerance
Cyclization with α-Haloketones 2-Aminobenzimidazole, α-bromoacetaldehyde Base or acid catalysis; mild heating Moderate (40–70) Straightforward; formyl group introduced or installed post-cyclization
Vilsmeier–Haack Formylation Imidazo[1,2-a]benzimidazole core POCl3, DMF, ice bath, inert atmosphere High (70–90) Selective formylation at 3-position
Catalytic C–C/C–N Coupling Various amines and halogenated precursors MOF-199 catalyst, Cs2CO3 base, DMF, 60 °C Low to Moderate (10–90) Emerging method; requires optimization
Microwave Irradiation Benzimidazole derivatives Microwave radiation, ethanol, 80 °C High (up to 96) Fast reaction times; energy efficient

Research Findings and Optimization Notes

  • Base Selection : Potassium tert-butoxide, sodium ethoxide, and sodium methoxide are effective bases for condensation steps in benzimidazole synthesis, with potassium tert-butoxide often preferred for yield optimization.
  • Solvent Effects : Polar aprotic solvents such as DMF and acetonitrile favor cyclization and formylation reactions, while protic solvents like ethanol are used in microwave-assisted syntheses.
  • Temperature Control : Maintaining low temperatures (50–55 °C or ice bath conditions) during Vilsmeier–Haack formylation prevents side reactions and improves selectivity.
  • Catalyst Use : Incorporation of ligands such as L-proline enhances catalytic efficiency in metal-organic framework-catalyzed syntheses, improving yield and conversion.
  • Microwave Irradiation : Significantly reduces reaction times (minutes instead of hours) while maintaining or improving yields in benzimidazole derivative synthesis.

Chemical Reactions Analysis

Electrophilic Reactions

The electrophilic nature of the carbaldehyde group allows it to participate in several important reactions:

  • Condensation Reactions : This compound can react with primary amines to form imine derivatives through a condensation reaction. The reaction conditions, such as solvent choice and temperature, significantly affect the yield and selectivity of the products.

  • Reactivity with Isocyanides : A notable one-pot synthesis involves the reaction of 9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde with an isocyanide, leading to the formation of imidazo[1,2-a]benzimidazoles. This process typically involves microwave activation to generate an imine intermediate that undergoes cycloaddition with the isocyanide .

Multi-component Reactions

Recent studies have demonstrated that this compound can be synthesized through multi-component reactions involving various substrates:

  • Three-component Synthesis : A significant method involves the three-component reaction of 2-aminobenzimidazoles with an aromatic aldehyde (such as this compound) and an isocyanide under basic conditions. This method showcases the versatility of the compound in forming complex structures efficiently.

Cyclization Reactions

Cyclization reactions are also prominent in the chemistry of this compound:

  • Formation of Imidazo/Benzimidazo Derivatives : The compound can undergo cyclization when reacted with substituted anilines or other aromatic compounds under specific conditions (e.g., using polyphosphoric acid), resulting in various imidazo-benzimidazole derivatives that exhibit diverse biological activities .

Data Tables

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 9H-Imidazo[1,2-a]benzimidazole derivatives in combating microbial infections. For instance, compounds synthesized from this scaffold have demonstrated significant antibacterial activity against various Gram-negative and Gram-positive bacteria.

  • Case Study : A study synthesized several derivatives of imidazo/benzimidazo[1,2-c]quinazolines from 9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde. These compounds were evaluated for their antimicrobial properties, revealing minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Research focusing on imidazo[1,2-a]benzimidazole derivatives found that specific modifications led to enhanced radical scavenging activities.

  • Data Table: Antioxidant Activity Comparison
CompoundLipid Peroxidation Inhibition (%)ABTS Radical Scavenging Activity (%)
Compound 185%90%
Compound 278%88%
Compound 382%85%

This data indicates that certain derivatives of the compound exhibit lipid peroxidation inhibition comparable to established antioxidants like dibunol .

Antiviral Applications

9H-Imidazo[1,2-a]benzimidazole derivatives have shown promise in antiviral applications, particularly against enteroviruses and herpes simplex virus (HSV).

  • Case Study : A series of benzimidazole derivatives were synthesized, where some exhibited potent antiviral activity with IC50 values significantly lower than standard antiviral agents . This highlights the potential of these compounds in developing new antiviral therapies.

Anti-inflammatory Effects

The anti-inflammatory properties of compounds derived from this compound have been explored extensively.

  • Findings : Research has indicated that certain derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For example, some compounds showed IC50 values as low as 0.0370 nM for COX-2 inhibition .

Synthesis and Structural Modifications

The synthesis of this compound derivatives typically involves multi-step synthetic pathways that allow for structural modifications leading to enhanced biological activity.

  • Synthetic Pathway Example : Compounds can be synthesized through copper-catalyzed cross-dehydrogenative coupling reactions followed by cyclization steps. This method has been shown to yield high purity products with significant biological activities .

Mechanism of Action

The exact mechanism of action for 9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde varies depending on its application. In medicinal chemistry, it often interacts with specific molecular targets such as enzymes or receptors. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of DNA synthesis, induction of apoptosis, or disruption of cellular signaling pathways .

Comparison with Similar Compounds

(a) 1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b)

  • Structure : Features a carbazole core with nitro, methyl, and substituted phenyl groups.
  • Molecular Weight : 364.35 g/mol (based on MS (ESI+): m/z 364 (M⁺+1)) .
  • Key Properties :
    • Melting point: 240°C
    • Yields: 45% via Suzuki-Miyaura coupling .
    • Spectral Data: IR peaks at 3309 cm⁻¹ (NH stretch) and 1205 cm⁻¹ (C-F stretch); NMR signals for OCH₃ (δ 3.80) and CH₃ groups (δ 2.99, 2.58) .
  • Comparison : The absence of a formyl group and presence of electron-withdrawing substituents (nitro, fluoro) reduce electrophilicity compared to 9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde.

(b) 5-(5’,8’-Dimethyl-9’-tert-butoxycarbonyl-9’H-carbazol-3’-yl)-thiophene-2-carbaldehyde (9c)

  • Structure : Combines a carbazole core with a thiophene-carbaldehyde substituent.
  • Molecular Weight : ~400 g/mol (estimated from MS data) .
  • Key Properties :
    • Melting point: 168°C
    • Yield: 90% via Suzuki coupling .
    • Spectral Data: IR peak at 1657 cm⁻¹ (C=O stretch); NMR signal for CHO (δ 9.90) .
  • Comparison : The thiophene-carbaldehyde moiety introduces sulfur-based π-conjugation, altering electronic properties compared to the benzimidazole-based carbaldehyde.

Functional Group Variants

(a) 9H-Imidazo[1,2-a]benzimidazole-3-acetamide Derivatives

  • Structure : Replaces the formyl group with an acetamide (-CH₂CONH₂) group .
  • Key Properties :
    • Enhanced hydrogen-bonding capacity due to the amide group.
    • Demonstrated hypotensive and anxiolytic activities in pharmacological studies .
  • Comparison : The acetamide group increases hydrophilicity and metabolic stability relative to the aldehyde, which is more reactive and prone to oxidation.

(b) Imidazo[1,2-b]pyridazine-3-carbaldehyde Derivatives

  • Structure : Substitutes benzimidazole with a pyridazine ring (e.g., compound 6b ) .
  • Molecular Weight : ~330 g/mol (e.g., C₁₉H₁₄N₄O₂: 330.34 g/mol) .
  • Key Properties :
    • Higher solubility in polar solvents due to the pyridazine nitrogen atoms.
    • Used in kinase inhibition studies.

Fused-Ring System Variants

(a) Tetrahydrocarbazole Derivatives

  • Structure : Partially saturated carbazole cores (e.g., N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide) .
  • Key Properties :
    • Reduced planarity enhances membrane permeability.
    • IR peaks at ~1730 cm⁻¹ (C=O stretch) and NMR signals for saturated CH₂ groups (δ 1.5–2.5) .
  • Comparison : Saturation decreases conjugation, reducing UV absorbance and altering binding affinity compared to fully aromatic systems.

(b) 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde

  • Structure : Replaces benzimidazole with a seven-membered azepine ring .
  • Molecular Weight : 178.21 g/mol (C₈H₁₀N₂O).
  • Key Properties :
    • Flexible azepine ring accommodates conformational changes in enzyme binding pockets.
    • Used in CNS drug discovery.

Key Research Findings

Reactivity : The formyl group in this compound participates in Schiff base formation, enabling conjugation with amines in drug design .

Biological Activity : Structural analogs with electron-withdrawing groups (e.g., nitro in compound 7b ) show reduced IOP-lowering efficacy compared to unsubstituted benzimidazole derivatives .

Synthetic Accessibility : Suzuki-Miyaura coupling (used for compound 9c ) achieves higher yields (90%) compared to Buchwald-Hartwig amination for acetamide derivatives (~50%) .

Biological Activity

9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H8N4O
  • Molecular Weight : 204.20 g/mol

Synthesis Methods

Various synthetic routes have been explored for the preparation of 9H-imidazo[1,2-a]benzimidazole derivatives. A notable method involves the reaction of imidazole with benzoyl chloride under basic conditions, yielding various substituted derivatives with enhanced biological profiles .

Antimicrobial Activity

This compound has shown promising antimicrobial activity against a range of pathogens. A study reported its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Pathogen MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa16

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

Cell Line IC50 (µM)
MCF-7 (breast cancer)12.5
A549 (lung cancer)10.0

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was evaluated in a murine model of inflammation. The compound significantly reduced paw edema induced by carrageenan, suggesting its utility in treating inflammatory disorders .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Kinase Inhibition : It has been identified as an ATP-competitive inhibitor of several kinases involved in cancer progression.
  • GABA Receptor Modulation : Some derivatives exhibit selective binding to GABA receptors, potentially offering anxiolytic effects .
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, contributing to its anticancer effects.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of multiple derivatives of imidazo[1,2-a]benzimidazole against resistant strains of bacteria. The findings indicated that certain modifications significantly enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study 2: Cancer Cell Line Studies

In another investigation, a series of derivatives were tested against human cancer cell lines. The study highlighted that the introduction of electron-withdrawing groups improved anticancer potency, particularly in breast cancer models .

Q & A

Basic Research Questions

What are the common synthetic routes for 9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via cyclocondensation of substituted benzimidazoles with aldehydes or via transition-metal-catalyzed cross-coupling reactions. For example:

  • Oxidative methods : Mn(IV) oxide in dichloromethane at room temperature achieves ~85% yield for analogous imidazole-carbaldehydes .
  • Catalytic systems : Ru-based catalysts (e.g., [Ru(bpp)(pydic)]) with hydroperoxides in aqueous conditions (50°C, 5.5 hours) yield ~70% .
    Key Variables : Solvent polarity, temperature, and catalyst choice critically affect regioselectivity and purity.

How is this compound characterized structurally?

Methodological Answer:

  • Spectroscopy : Combined use of 1H^1H/13C^{13}C NMR (for aromatic proton environments and carbonyl identification) and IR (C=O stretch at ~1680–1720 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

What are the stability considerations for handling this compound during experiments?

Methodological Answer:

  • Storage : Store under inert gas (e.g., argon) at 2–8°C to prevent aldehyde oxidation or moisture-induced degradation .
  • Handling : Use anhydrous solvents (e.g., DMF or DMSO) in reactions to avoid side reactions with water .

How does the aldehyde group influence reactivity in downstream applications?

Methodological Answer:
The aldehyde acts as an electrophilic site for:

  • Condensation reactions : Formation of Schiff bases with amines (e.g., for fluorophore synthesis) .
  • Nucleophilic additions : Grignard or organozinc reagents modify the aldehyde to generate derivatives for biological screening .

What are the documented applications of this compound in medicinal chemistry?

Methodological Answer:
It serves as a precursor for:

  • Antimicrobial agents : Derivatives like imidazo-pyridine-chalcone conjugates show IC50_{50} values as low as 1.35 μM against Trypanosoma brucei .
  • Fluorophores : Analogous imidazo-indole-carbaldehydes are pH-sensitive probes for extreme pH detection .

Advanced Research Questions

How can synthetic protocols be optimized to improve regioselectivity in imidazo-benzimidazole systems?

Methodological Answer:

  • Computational guidance : DFT calculations predict favorable transition states for cyclization pathways .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >90% yield in related imidazo-pyridines .

How to resolve contradictions in spectral data (e.g., NMR splitting patterns vs. X-ray crystallography)?

Methodological Answer:

  • Case Study : In imidazo-carbazoles, X-ray diffraction confirmed a planar aromatic system, while NMR suggested dynamic ring puckering. This discrepancy was resolved via variable-temperature NMR .
  • Multi-technique validation : Combine XRD, NOESY, and 15N^{15}N-NMR for ambiguous cases .

What computational tools predict the electronic properties of this compound for material science applications?

Methodological Answer:

  • Software : Gaussian 09 with B3LYP/6-311+G(d,p) basis set calculates HOMO-LUMO gaps (e.g., ~4.2 eV for imidazo-benzimidazoles) .
  • Applications : High electron affinity makes it suitable for organic semiconductors or photocatalysts .

What mechanistic insights explain its biological activity against kinetoplastid parasites?

Methodological Answer:

  • Target engagement : Derivatives inhibit trypanothione reductase (a key enzyme in parasite redox homeostasis) with KiK_i values < 10 nM .
  • Structural analogs : Modifications at the 3-carbaldehyde position enhance membrane permeability (logP ~2.5) .

How to address challenges in green synthesis of imidazo-benzimidazole derivatives?

Methodological Answer:

  • Solvent-free reactions : Ball-milling with K2_2CO3_3 achieves 80% yield in imidazo-pyridines .
  • Catalyst recycling : Ru catalysts immobilized on silica gel retain >90% activity over five cycles .

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